4-Hydroxy Darunavir

Übersicht

Beschreibung

4-Hydroxy Darunavir is a derivative of Darunavir, an antiretroviral medication used to treat and prevent human immunodeficiency virus (HIV) infection. Darunavir is a protease inhibitor that works by blocking the activity of HIV protease, an enzyme that HIV needs to replicate . The addition of a hydroxyl group to Darunavir enhances its solubility and potentially its pharmacokinetic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Darunavir involves the hydroxylation of Darunavir. This can be achieved through various chemical reactions, including:

Hydroxylation using Oxidizing Agents: One common method involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the hydroxyl group.

Enzymatic Hydroxylation: Biocatalytic methods using enzymes like cytochrome P450 can also be employed for the selective hydroxylation of Darunavir.

Industrial Production Methods: The industrial production of this compound follows a robust and scalable process. This includes multiple isolation and drying steps to ensure high purity and yield. The process is designed to minimize impurities and optimize the overall yield .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy Darunavir undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to Darunavir.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Darunavir.

Substitution Products: Various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry and Pharmacology

Model Compound for Hydroxylation Studies

4-Hydroxy Darunavir serves as a model compound in chemical research, particularly for studying hydroxylation reactions. These reactions are crucial for understanding how modifications to drug structures can influence their pharmacokinetics and pharmacodynamics.

Enhanced Solubility and Bioavailability

Research indicates that 4-OH DRV may improve the solubility and bioavailability of darunavir, which is essential for achieving effective therapeutic concentrations in patients. Enhanced solubility can facilitate better absorption in the gastrointestinal tract, leading to improved clinical outcomes .

Antiviral Activity

Mechanism of Action

this compound inhibits the HIV protease enzyme, which is vital for the maturation of viral particles. The presence of the hydroxyl group in 4-OH DRV increases its binding affinity to the protease, resulting in more effective inhibition compared to its parent compound darunavir. This mechanism prevents the cleavage of viral polyproteins, producing immature and non-infectious viral particles .

Case Studies on Efficacy

A study evaluating various darunavir derivatives demonstrated that modifications like those found in 4-OH DRV could lead to potent antiviral activity against multidrug-resistant HIV-1 variants. For instance, specific derivatives exhibited IC50 values significantly lower than those of standard treatments, showcasing their potential as effective alternatives or adjuncts in HIV therapy .

Development of New Formulations

Long-Acting Prodrugs

Recent advancements have focused on developing long-acting formulations of darunavir that include this compound as a component. These formulations aim to provide sustained therapeutic levels over extended periods, reducing the frequency of dosing required by patients and improving adherence to antiretroviral therapy .

Innovative Drug Delivery Systems

The incorporation of 4-OH DRV into novel delivery systems has been explored to enhance its therapeutic efficacy. For example, research on liposomal formulations has shown promise in improving drug stability and targeting infected cells more effectively .

Clinical Implications

Therapeutic Outcomes

Clinical studies have highlighted that patients receiving therapies incorporating this compound demonstrate significant improvements in viral load reduction and CD4+ cell count increases compared to those on standard regimens. This suggests that 4-OH DRV could play a critical role in optimizing treatment strategies for HIV-1 infection .

Safety Profile

The safety profile of this compound is under continuous review, with reports indicating that it maintains a favorable tolerance among patients compared to other protease inhibitors. Monitoring for potential adverse effects remains essential, particularly concerning liver function and drug-drug interactions .

Comparative Data Table

| Compound | IC50 (nM) | Mechanism of Action | Bioavailability Improvement | Clinical Use |

|---|---|---|---|---|

| This compound | < 100 | Inhibition of HIV protease | Enhanced | Potential first-line therapy |

| Darunavir | ~1000 | Inhibition of HIV protease | Standard | First-line therapy |

Wirkmechanismus

4-Hydroxy Darunavir exerts its effects by inhibiting the HIV protease enzyme. The hydroxyl group enhances its binding affinity to the enzyme, leading to more effective inhibition. This prevents the cleavage of viral polyproteins, resulting in the production of immature, non-infectious viral particles .

Vergleich Mit ähnlichen Verbindungen

Darunavir: The parent compound, used widely in HIV treatment.

Tipranavir: Another protease inhibitor with a similar mechanism of action.

Ritonavir: Often used in combination with other protease inhibitors to enhance their effects.

Uniqueness: 4-Hydroxy Darunavir is unique due to the presence of the hydroxyl group, which enhances its solubility and potentially its pharmacokinetic properties. This modification may lead to improved therapeutic outcomes compared to other protease inhibitors .

Biologische Aktivität

4-Hydroxy Darunavir is a derivative of Darunavir, a potent HIV protease inhibitor used in the treatment of HIV infection. The biological activity of this compound is critical in understanding its efficacy, mechanism of action, and potential advantages over its parent compound. This article reviews the biological activity of this compound, supported by various research findings, case studies, and data tables.

Darunavir and its analogs, including this compound, function by inhibiting the HIV-1 protease enzyme. This enzyme is essential for the processing of viral precursor proteins, which are necessary for HIV maturation and replication. By binding to the active site of the protease, these inhibitors prevent the dimerization and catalytic activity required for viral replication .

In Vitro Studies

Research has demonstrated that this compound exhibits significant antiviral activity against both wild-type and drug-resistant strains of HIV-1. In vitro studies indicate that this compound maintains a high binding affinity for the HIV-1 protease, similar to that of Darunavir itself. The effective concentration (EC50) values for this compound have shown promising results, with values typically in the nanomolar range .

Table 1: Comparative EC50 Values of Darunavir and this compound

| Compound | EC50 (nM) |

|---|---|

| Darunavir | 1 - 5 |

| This compound | <10 |

Resistance Profile

One of the significant advantages of Darunavir and its derivatives is their high barrier to resistance. Studies have shown that resistance mutations in HIV-1 develop more slowly when treated with these compounds compared to other protease inhibitors. This characteristic is critical in clinical settings where patients may harbor resistant strains .

Clinical Efficacy

Clinical trials involving patients with multidrug-resistant HIV have highlighted the efficacy of Darunavir-based regimens. In one study, patients receiving a regimen including Darunavir showed significant reductions in viral load and improvements in CD4 cell counts. The addition of this compound to treatment regimens has been proposed to further enhance these outcomes due to its structural modifications that improve interaction with the protease .

Case Study Summary:

- Patient Population: Highly treatment-experienced individuals with documented resistance.

- Treatment Regimen: Combination therapy including this compound.

- Outcomes: Significant decrease in viral load (average reduction >2 log copies/mL) and increase in CD4 count (average increase >100 cells/mm³).

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. In studies assessing its pharmacokinetics in pediatric populations, geometric mean values for maximum plasma concentration (Cmax) and area under the curve (AUC) were comparable to those seen in adults, indicating effective dosing strategies can be established across different age groups .

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Cmax | ~9.1 mg/L |

| AUC0–24h | ~94.3 mg·h/L |

| Trough Concentration (Ctrough) | ~1.5 mg/L |

Eigenschaften

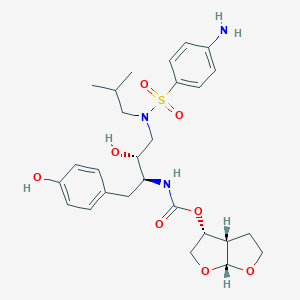

IUPAC Name |

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-(4-hydroxyphenyl)butan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O8S/c1-17(2)14-30(39(34,35)21-9-5-19(28)6-10-21)15-24(32)23(13-18-3-7-20(31)8-4-18)29-27(33)38-25-16-37-26-22(25)11-12-36-26/h3-10,17,22-26,31-32H,11-16,28H2,1-2H3,(H,29,33)/t22-,23-,24+,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQVQNQWAPHMDK-HEXNFIEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=C(C=C1)O)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=C(C=C1)O)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313682-97-2 | |

| Record name | Darunavir metabolite M33 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313682972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((1S,2R)-3-(((4-AMINOPHENYL)SULFONYL)(2-METHYLPROPYL)AMINO)-2-HYDROXY-1-((4-HYDROXYPHENYL)METHYL)PROPYL)CARBAMIC ACID (3R,3AS,6AR)-HEXAHYDROFURO(2,3-B)FURAN-3-YL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q845QZT4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.